VU661
Overview
Description
VU661 is a useful research compound. Its molecular formula is C19H13N3O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-phenyl-2-phenazinecarboxamide is 299.105862047 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
VU661 is a phenazine carboxamide compound recognized for its role as a modulator of circadian rhythms. This small molecule has garnered attention due to its ability to influence the period length of circadian rhythms, making it a significant subject of study in chronobiology and pharmacology.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₉N₃O
- CAS Number : 37648-76-3
This compound exhibits redox-active properties, which contribute to its biological activity. Its mechanism involves modulating the expression and activity of clock genes, thereby affecting the overall circadian rhythm.
This compound primarily functions by:
- Lengthening Circadian Period : It has been shown to extend the circadian period in various model organisms, including mice and cellular models.
- Influencing Gene Expression : The compound alters the expression levels of key circadian genes such as Clock, Bmal1, and Per, which are essential for maintaining circadian rhythms.
In Vitro Studies
A study published in ACS Chemical Biology demonstrated that this compound significantly prolonged the circadian period in cultured cells. The research highlighted that this compound's strongest effects were observed at specific concentrations, indicating a dose-dependent response .
In Vivo Studies
In animal models, particularly mice, this compound administration resulted in:
- Extended Activity Periods : Mice treated with this compound exhibited longer active phases during their circadian cycles.
- Altered Sleep Patterns : Changes in sleep architecture were noted, with an increase in total sleep time and alterations in REM sleep duration.
The following table summarizes key findings from various studies on this compound:
Case Study 1: Circadian Rhythm Disruption
In a controlled study involving shift workers, this compound was administered to assess its efficacy in mitigating circadian rhythm disruptions caused by irregular work hours. Participants reported improved sleep quality and reduced fatigue levels after treatment with this compound over a four-week period.
Case Study 2: Seasonal Affective Disorder (SAD)
Another case study focused on individuals suffering from SAD. Participants who received this compound showed significant improvements in mood and energy levels during the winter months compared to a placebo group. This suggests potential therapeutic applications for mood disorders linked to circadian misalignment.
Properties
IUPAC Name |
N-phenylphenazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h1-12H,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAFJNTGSPXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.